2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a diazaspiro[4.5]deca-1,3-diene core, a sulfanyl linker, and an acetamide group substituted with a 4-fluorophenyl moiety. Its design integrates multiple pharmacophoric elements:
- 3,5-Dimethoxyphenyl group: Electron-rich aromatic system that may influence solubility and π-π stacking interactions.
- 4-Fluorophenyl acetamide: Fluorine’s electronegativity and lipophilicity can modulate bioavailability and metabolic stability.
This compound belongs to a class of bioactive acetamide derivatives, which are frequently explored in drug discovery due to their diverse biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-30-19-12-16(13-20(14-19)31-2)22-23(28-24(27-22)10-4-3-5-11-24)32-15-21(29)26-18-8-6-17(25)7-9-18/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWOJADJHVIDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS Number: 899932-65-1) is a synthetic organic molecule belonging to the class of spiro compounds. Its unique structural features include a diazaspirodecene core and various substituents that may confer significant biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C24H26FN3O3S
- Molecular Weight : 455.5 g/mol
- Structure : The compound features a spirocyclic structure, which is critical for its biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling and responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- A study demonstrated that spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity:
- Cell Proliferation Inhibition : Several diazaspiro compounds have shown effectiveness in inhibiting cancer cell proliferation in vitro. This is often mediated through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : Similar compounds have been reported to modulate cytokine production, reducing inflammation in various models .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of bacterial strains with a related spiro compound at concentrations as low as 10 µM. |
| Study 2 | Reported IC50 values for cancer cell lines indicating effective proliferation inhibition at concentrations ranging from 5 to 20 µM. |
| Study 3 | Found that compounds in the same class reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting anti-inflammatory potential. |
Comparison with Similar Compounds
Key Observations :
- Fluorine substitution (4-fluorophenyl) increases lipophilicity compared to methoxy or hydroxy groups, which may improve blood-brain barrier penetration .
- The 3,5-dimethoxy arrangement creates a symmetric electronic environment, possibly favoring interactions with aromatic residues in enzyme active sites.
Analytical Profiling
- NMR Spectroscopy : Substituent positioning (e.g., 3,5- vs. 3,4-dimethoxy) alters chemical shifts in regions sensitive to electronic environments (e.g., aromatic protons) .
- LC-MS/MS : Molecular networking could differentiate the target compound from analogues via unique fragmentation patterns (e.g., diazaspiro ring cleavage) .
- Crystallography : SHELXL-based refinement (e.g., for similar spiro compounds) would elucidate bond angles and packing motifs influenced by substituents .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: The acetamide moiety is associated with antimicrobial activity , but the diazaspiro ring may confer novel mechanisms of action compared to linear analogues.
- Metabolic Stability : Fluorine substitution typically reduces oxidative metabolism, while methoxy groups may undergo demethylation, suggesting the target compound has a balanced metabolic profile .
- Lumping Strategy : Compounds with similar substituents (e.g., dimethoxy/fluorophenyl groups) may be grouped for predictive modeling of physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
